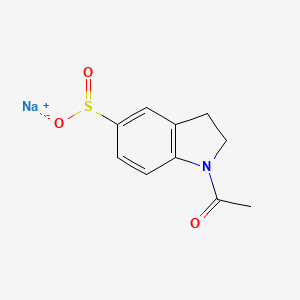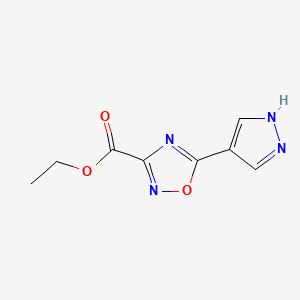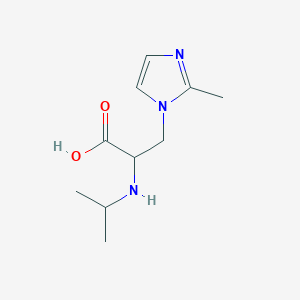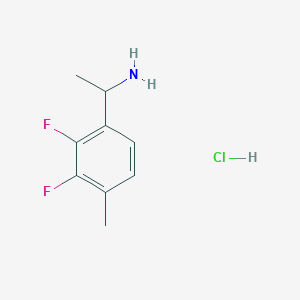
1,3-Dicyclopropylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopropylpropan-2-ol: is an organic compound characterized by the presence of two cyclopropyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3-Dicyclopropylpropan-2-ol is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclopropylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl groups may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
1,3-Dioxanes: These compounds have a similar three-carbon backbone but contain oxygen atoms in a cyclic structure.
1,3-Dioxolanes: Similar to 1,3-Dioxanes but with a five-membered ring structure.
1,3-Propanediol: A simpler compound with two hydroxyl groups on a three-carbon chain.
Uniqueness: 1,3-Dicyclopropylpropan-2-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1,3-dicyclopropylpropan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-10H,1-6H2 |
Clé InChI |
UYOSTXIRQHMYID-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(CC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)









